molecular formula C11H17ClN2O2 B1464161 2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one CAS No. 1018574-57-6

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Cat. No. B1464161
CAS RN: 1018574-57-6
M. Wt: 244.72 g/mol
InChI Key: FXADZGODYFUUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one” is a chemical compound with the CAS Number: 1018304-01-2 . It has a molecular weight of 230.69 . The compound is stored at room temperature and is in the form of an oil .


Molecular Structure Analysis

The IUPAC name for this compound is 1-(chloroacetyl)-4-(cyclopropylcarbonyl)piperazine . The InChI code is 1S/C10H15ClN2O2/c11-7-9(14)12-3-5-13(6-4-12)10(15)8-1-2-8/h8H,1-7H2 . This information can be used to deduce the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 230.69 . It is stored at room temperature and is in the form of an oil . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.

Scientific Research Applications

Stabilization and Controlled Release of Active Compounds

The research on the stabilization and controlled release of gaseous/volatile active compounds, such as 1-methylcyclopropene (1-MCP) and ethylene, is crucial for improving the safety and quality of fresh produce. These technologies allow for the regulation of ripening and the inhibition of microbial growth, demonstrating the importance of chemical stabilization and release systems in the post-harvest management of agriculture products. This indicates a potential area of application for similar compounds in enhancing food preservation methods (Chen, Chen, Ray, & Yam, 2020).

Environmental Persistence and Toxicity

Studies on the environmental persistence and toxicity of chlorinated compounds, such as tris(chloropropyl) phosphate (TCPP) isomers, highlight the importance of understanding the environmental impact and fate of chemical compounds. This knowledge is essential for assessing risks and developing safer alternatives for industrial and agricultural use. The detailed analysis of TCPP isomers' abundance and behavior in the environment suggests a framework for studying the environmental behavior of similar chloro- and cyclopropane-carbon compounds (Truong, Diamond, Helm, & Jantunen, 2017).

Molecular Complexation for Industrial Applications

Cyclodextrins, due to their inclusion complex forming capability, are utilized in various industrial products and technologies. They modify the properties of materials through molecular complexation phenomena, indicating a potential application area for compounds like "2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" in creating new materials with enhanced properties for industrial or pharmaceutical use (Valle, 2004).

Sorption and Environmental Remediation

The sorption of herbicides and other compounds to soil, organic matter, and minerals is a critical area of research for environmental science. Understanding how chemicals like "2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one" interact with environmental matrices can inform remediation strategies and the development of more environmentally friendly chemical compounds (Werner, Garratt, & Pigott, 2012).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These hazard statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-1-[4-(cyclopropanecarbonyl)piperazin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2O2/c1-8(12)10(15)13-4-6-14(7-5-13)11(16)9-2-3-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXADZGODYFUUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C(=O)C2CC2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-cyclopropanecarbonylpiperazin-1-yl)propan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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